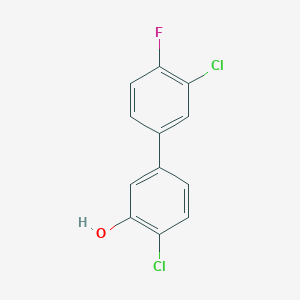
2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% (2C5CF95) is a chemical compound with a wide range of applications. It is a colorless, crystalline solid with a melting point of 115-116°C and a boiling point of 204°C. It is a highly polar and water-soluble compound, and is soluble in most organic solvents. 2C5CF95 is used in a variety of applications, including organic synthesis, pharmaceuticals, and agrochemicals.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% has a wide range of scientific research applications. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of dyes, pigments, and other materials. In addition, 2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% is used in the synthesis of polymers and other materials for use in the electronics industry.
Wirkmechanismus
2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% acts as an electrophile, meaning it has the ability to react with electron-rich molecules such as nucleophiles. When 2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% reacts with a nucleophile, it forms a covalent bond between the two molecules. This reaction is known as a nucleophilic substitution reaction.
Biochemical and Physiological Effects
2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% has the potential to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase. In addition, 2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% has been found to have anti-inflammatory and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is a highly polar and water-soluble compound, making it easy to work with in aqueous solutions. In addition, it is a relatively stable compound, making it suitable for use in a variety of chemical reactions. However, 2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% is a relatively expensive compound, making it less suitable for use in large-scale experiments.
Zukünftige Richtungen
The potential applications of 2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% are numerous and varied. One potential future direction is the development of new pharmaceuticals based on the compound. Another potential future direction is the development of new agrochemicals based on 2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95%. Additionally, 2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% could be used in the synthesis of new materials for use in the electronics industry. Finally, 2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% could be used in the synthesis of new dyes, pigments, and other materials.
Synthesemethoden
2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% can be synthesized by a number of methods. One method is the reaction of 2-chloro-5-fluorophenol with 3-chloro-4-fluorobenzoyl chloride in the presence of a base, such as sodium hydroxide. This reaction produces the desired compound in high yields and with good purity. Other methods for synthesizing 2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% include the reaction of 2-chloro-5-fluorophenol with 3-chloro-4-fluorobenzoyl chloride in the presence of a Lewis acid, such as aluminum chloride, or the reaction of 2-chloro-5-fluorophenol with 3-chloro-4-fluorobenzoyl chloride in the presence of a base, such as sodium hydroxide.
Eigenschaften
IUPAC Name |
2-chloro-5-(3-chloro-4-fluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FO/c13-9-3-1-8(6-12(9)16)7-2-4-11(15)10(14)5-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVESBLKIKTZIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686024 |
Source


|
| Record name | 3',4-Dichloro-4'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-chloro-4-fluorophenyl)phenol | |
CAS RN |
1261899-26-6 |
Source


|
| Record name | 3',4-Dichloro-4'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381475.png)